Cas no 1649463-44-4 (2-(6-ethoxy-1H-indol-3-yl)acetic acid)
2-(6-ethoxy-1H-indol-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(6-ethoxy-1H-indol-3-yl)acetic acid
- EN300-1635719
- 1649463-44-4
-
- Inchi: 1S/C12H13NO3/c1-2-16-9-3-4-10-8(5-12(14)15)7-13-11(10)6-9/h3-4,6-7,13H,2,5H2,1H3,(H,14,15)
- InChI Key: WOFUEMXHGZSGBJ-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC2=C(C=1)NC=C2CC(=O)O
Computed Properties
- Exact Mass: 219.08954328g/mol
- Monoisotopic Mass: 219.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 62.3Ų
2-(6-ethoxy-1H-indol-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1635719-0.05g |
2-(6-ethoxy-1H-indol-3-yl)acetic acid |
1649463-44-4 | 0.05g |
$1973.0 | 2023-06-04 | ||
| Enamine | EN300-1635719-0.1g |
2-(6-ethoxy-1H-indol-3-yl)acetic acid |
1649463-44-4 | 0.1g |
$2067.0 | 2023-06-04 | ||
| Enamine | EN300-1635719-0.25g |
2-(6-ethoxy-1H-indol-3-yl)acetic acid |
1649463-44-4 | 0.25g |
$2162.0 | 2023-06-04 | ||
| Enamine | EN300-1635719-0.5g |
2-(6-ethoxy-1H-indol-3-yl)acetic acid |
1649463-44-4 | 0.5g |
$2255.0 | 2023-06-04 | ||
| Enamine | EN300-1635719-1.0g |
2-(6-ethoxy-1H-indol-3-yl)acetic acid |
1649463-44-4 | 1g |
$2350.0 | 2023-06-04 | ||
| Enamine | EN300-1635719-2.5g |
2-(6-ethoxy-1H-indol-3-yl)acetic acid |
1649463-44-4 | 2.5g |
$4607.0 | 2023-06-04 | ||
| Enamine | EN300-1635719-5.0g |
2-(6-ethoxy-1H-indol-3-yl)acetic acid |
1649463-44-4 | 5g |
$6817.0 | 2023-06-04 | ||
| Enamine | EN300-1635719-10.0g |
2-(6-ethoxy-1H-indol-3-yl)acetic acid |
1649463-44-4 | 10g |
$10107.0 | 2023-06-04 | ||
| Enamine | EN300-1635719-50mg |
2-(6-ethoxy-1H-indol-3-yl)acetic acid |
1649463-44-4 | 50mg |
$1973.0 | 2023-09-22 | ||
| Enamine | EN300-1635719-100mg |
2-(6-ethoxy-1H-indol-3-yl)acetic acid |
1649463-44-4 | 100mg |
$2067.0 | 2023-09-22 |
2-(6-ethoxy-1H-indol-3-yl)acetic acid Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-(6-ethoxy-1H-indol-3-yl)acetic acid
2-(6-Ethoxy-1H-indol-3-yl)acetic Acid: A Promising Compound in Pharmaceutical Research
2-(6-Ethoxy-1H-indol-3-yl)acetic acid, with the chemical formula C16H17NO3 and CAS number 1649463-44-4, is a novel indole derivative that has garnered significant attention in the field of pharmaceutical chemistry. This compound is characterized by its unique molecular structure, which features a substituted indole ring system and an acetic acid functional group. The 1H-indol-3-yl ring, a core component of many bioactive molecules, is further modified by the introduction of an ethoxy group at the 6-position, which may confer specific pharmacological properties. Recent studies have highlighted its potential as a scaffold for drug development, particularly in the context of neurodegenerative diseases and inflammatory conditions.
Structurally, 2-(6-Ethoxy-1H-indol-3-yl)acetic acid is derived from indole, a heterocyclic aromatic compound that is a fundamental building block in natural products and medicinal chemistry. The presence of the ethoxy substituent at the 6-position of the indole ring is critical for modulating its biological activity. This modification may enhance the molecule's hydrophilicity, improve membrane permeability, or alter its interaction with target proteins. The acetic acid group at the 2-position further contributes to the compound's polarity and potential for forming hydrogen bonds with biological targets.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that 2-(6-Ethoxy-1H-indol-3-yl)acetic acid exhibits promising anti-inflammatory effects. In vitro studies using human macrophage cell lines showed that this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action appears to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the regulation of inflammation. These findings suggest that 2-(6-Ethoxy-1H-indol-3-yl)
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